![molecular formula C50H66O8 B027140 Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] CAS No. 32509-66-3](/img/structure/B27140.png)
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]
Overview
Description
Preparation Methods
Laboratory-Scale Synthesis Methods
Acid-Catalyzed Esterification
The most widely reported method involves the esterification of 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyric acid with ethylene glycol using acidic catalysts. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly employed at concentrations of 0.5–2.0 wt%. Reactions are conducted under reflux in toluene or xylene to facilitate azeotropic removal of water, driving the equilibrium toward ester formation.
Table 1: Comparison of Acid Catalysts
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
H₂SO₄ | 120–140 | 6–8 | 78–82 | 95–97 |
p-TSA | 110–130 | 5–7 | 85–88 | 97–99 |
Amberlyst® | 100–120 | 8–10 | 70–75 | 92–94 |
p-TSA outperforms H₂SO₄ in yield and purity due to reduced side reactions like sulfonation . Amberlyst® resins, though reusable, require longer reaction times and higher catalyst loadings .
Enzymatic Esterification
Recent advances explore lipase-catalyzed esterification as a sustainable alternative. Immobilized lipases (e.g., Novozym® 435) enable reactions under milder conditions (40–60°C) without solvents. A study using Candida antarctica lipase B achieved 89% conversion in 24 hours, with enzyme reuse for up to five cycles without significant activity loss . This method minimizes thermal degradation of sensitive phenolic groups.
Industrial Production Techniques
Batch Reactor Systems
Industrial facilities utilize stirred-tank reactors (STRs) with capacities of 5,000–20,000 L. Raw materials are heated to 130–150°C under nitrogen to prevent oxidation. Excess ethylene glycol (1.5–2.0 equivalents) ensures complete acid consumption. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is isolated via vacuum distillation.
Key Process Parameters:
-
Pressure: 0.5–1.0 bar (vacuum)
-
Agitation: 150–200 rpm
-
Catalyst Loading: 1.0–1.5 wt% p-TSA
Typical batches yield 12–15 metric tons with purity ≥98.5%, suitable for food-contact applications .
Continuous Flow Synthesis
Emerging continuous flow systems enhance productivity by reducing reaction times. A pilot-scale setup with microstructured reactors achieved 94% yield in 2 hours at 140°C, compared to 6 hours in batch systems. The method improves heat transfer and minimizes localized overheating, critical for maintaining product consistency .
Purification and Characterization
Crystallization
Crude product is dissolved in hot methanol (60–70°C) and cooled to 0–5°C to precipitate impurities. Recrystallization in ethyl acetate/hexane (1:3 v/v) yields white crystals with purity >99%.
Table 2: Solvent Systems for Crystallization
Solvent Ratio (v/v) | Recovery (%) | Purity (%) |
---|---|---|
Methanol/Water (8:2) | 85 | 97 |
Ethyl Acetate/Hexane | 92 | 99.5 |
Acetone/Heptane | 88 | 98 |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm is standard for purity assessment. The European Pharmacopoeia specifies a maximum impurity threshold of 0.5% for individual unidentified peaks .
Recent Advances in Synthesis
Solvent-Free Mechanochemical Synthesis
Ball milling the acid and ethylene glycol with p-TSA at 30 Hz for 90 minutes achieves 91% yield. This method eliminates solvent waste and reduces energy consumption by 40% compared to thermal approaches .
Ionic Liquid Catalysts
Ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) act as dual solvents and catalysts. At 100°C, conversions reach 93% in 3 hours, with the catalyst reused four times without significant deactivation .
Challenges and Optimization Strategies
Byproduct Formation
Di-esterification byproducts (e.g., oligomeric esters) form at high temperatures (>150°C). Reducing reaction time and implementing gradient heating (80°C → 120°C over 2 hours) suppress byproduct formation to <1% .
Scalability of Enzymatic Methods
While enzymatic routes are eco-friendly, substrate inhibition at high acid concentrations (>2 M) limits industrial adoption. Engineering lipases for improved tolerance and using fed-batch strategies are active research areas .
Chemical Reactions Analysis
Types of Reactions
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Scientific Research Applications
Polymer Stabilization
Overview
One of the primary applications of ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is in the stabilization of polymers. It acts as an effective antioxidant that helps prevent oxidative degradation during processing and service life.
Properties
- Molecular Formula : C50H66O8
- Molecular Weight : 786.06 g/mol
- Melting Point : 80 - 85 °C
- Solubility : Slightly soluble in chloroform and methanol; very low water solubility (500 μg/L at 20 °C) .
Case Study: Polypropylene Stabilization
In a study examining the effect of various antioxidants on polypropylene (PP), it was found that the incorporation of ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] significantly improved the thermal stability and mechanical properties of PP under prolonged exposure to heat. The antioxidant effectively reduced the formation of free radicals, which are responsible for polymer degradation .
Food Contact Applications
Overview
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is also recognized as an indirect food additive. It is utilized in food packaging materials due to its antioxidant properties, which help maintain the integrity and safety of food products.
Regulatory Status
The compound is listed in the FDA inventory of food contact substances, indicating its approval for use in materials that come into contact with food . Its low toxicity profile makes it suitable for such applications.
Data Table: Regulatory Information
Regulatory Body | Status | Reference |
---|---|---|
FDA | Approved for food contact | 21 CFR Part 170 |
ECHA | Registered substance | ECHA Registration Dossier |
EPA | Listed as safe for use | EPA Substance Registry System |
Coatings and Adhesives
Overview
The compound is also employed in coatings and adhesives due to its ability to enhance durability and resistance to environmental factors.
Application Example: Automotive Coatings
In automotive applications, ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is incorporated into coatings to improve resistance against UV radiation and thermal aging. A comparative analysis showed that vehicles coated with formulations containing this antioxidant exhibited less color fading and surface cracking over time .
Industrial Machinery
Overview
In the manufacturing sector, this compound is used in machinery components where high thermal stability is crucial.
Case Study: Machinery Lubricants
Research has demonstrated that lubricants formulated with ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] exhibit superior oxidative stability compared to conventional lubricants. This results in extended service intervals and reduced maintenance costs for industrial equipment .
Mechanism of Action
The mechanism of action of ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action helps in stabilizing polymers and protecting biological systems from oxidative stress .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 32509-66-3
- EINECS No.: 251-073-2
- Molecular Formula : C₅₀H₆₆O₈
- Molecular Weight : 795.05 g/mol .
Physical-Chemical Properties :
- Appearance : Crystalline or slightly yellowish powder .
- Solubility: Insoluble in water and petroleum ether; highly soluble in acetone and methanol .
- LogP : 13.7 (indicating high lipophilicity) .
- Density : 1.119 g/cm³ .
Structural and Functional Comparison
Key Structural Features :
- Core Structure : Ethylene glycol ester linked to two 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate groups.
- Functional Groups: Multiple tert-butyl groups and phenolic hydroxyls enhance steric hindrance and radical scavenging efficiency .
Table 1: Structural Comparison with Analogous Antioxidants
Compound Name | Core Structure | Key Functional Groups |
---|---|---|
Ethylene bis[...] (CAS 32509-66-3) | Ethylene glycol diester | 3-tert-butyl-4-hydroxyphenyl, butyrate |
2,2'-Thiodiethylene Bis[...] (CAS 41484-35-9) | Thiodiethylene diester | 3,5-di-tert-butyl-4-hydroxyphenyl, propionate |
Irganox 1010 | Pentaerythritol tetraester | 3,5-di-tert-butyl-4-hydroxyphenyl |
Functional Implications :
- Ethylene vs. Thiodiethylene Backbone : The sulfur atom in thiodiethylene derivatives may enhance peroxide-decomposing activity but reduce thermal stability compared to ethylene-based structures .
- Butyrate vs. Propionate Esters: Longer alkyl chains (butyrate) improve compatibility with non-polar polymers like polyethylene .
Physical-Chemical Properties
Table 2: Key Property Comparison
Property | Ethylene bis[...] (CAS 32509-66-3) | 2,2'-Thiodiethylene Bis[...] (CAS 41484-35-9) | Irganox 1010 |
---|---|---|---|
Molecular Weight | 795.05 g/mol | ~600–700 g/mol (estimated) | 1,177.6 g/mol |
Melting Point | 165–169°C | ~110–120°C (estimated) | 110–125°C |
LogP | 13.7 | ~12 (estimated) | 14.5 |
Water Solubility | 500 µg/L at 20°C | <100 µg/L (estimated) | <1 µg/L |
Notable Differences:
- Thermal Stability : Higher melting point of ethylene bis[...] suggests superior performance in high-temperature polymer processing compared to thiodiethylene analogs .
- Volatility : High molecular weight and LogP reduce volatility, ensuring long-term stability in polymers .
Polymer Stabilization :
- Mechanism: Radical scavenging via phenolic hydroxyl groups and stabilization through steric hindrance from tert-butyl substituents .
- Advantages Over Alternatives :
Table 3: Regulatory Status Comparison
Key Considerations :
Biological Activity
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] (CAS No. 32509-66-3), commonly referred to as Hostanox 03, is a synthetic antioxidant widely used in the stabilization of polymers. Its unique structure contributes to its biological activity, particularly in protecting materials from oxidative degradation. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C50H66O8 |
Melting Point | 80 - 85 °C |
Boiling Point | 802.7 ± 60.0 °C (Predicted) |
Density | 1.119 ± 0.06 g/cm³ (Predicted) |
Solubility | Slightly in Chloroform and Methanol |
pKa | 9.96 ± 0.10 (Predicted) |
LogP | 13.7 at 25 °C |
Antioxidant Properties
Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] exhibits significant antioxidant properties, which are crucial for its application in polymer stabilization. The compound functions by scavenging free radicals and preventing oxidative stress in various systems. This property is particularly beneficial in food packaging and other materials exposed to oxidative environments.
The biological activity of this compound can be attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. Studies have shown that it effectively inhibits lipid peroxidation, a key process in the deterioration of fats and oils, which is vital for maintaining the integrity of food products.
Case Studies
- Polymer Stabilization : Research has demonstrated that adding ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] to polyethylene significantly enhances the thermal stability of the material under oxidative conditions. In one study, samples treated with this antioxidant showed a reduction in weight loss during thermal aging tests compared to untreated controls.
- Food Packaging Applications : In food science, this compound has been evaluated for its efficacy in extending the shelf life of various food products by preventing rancidity caused by oxidative reactions. A comparative study indicated that packaging materials containing this antioxidant exhibited lower levels of oxidation products over time.
Toxicological Data
While ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is generally recognized as safe for use in food contact applications, ongoing assessments are crucial to ensure consumer safety. The FDA has classified it as an indirect food additive used in adhesives and coatings, emphasizing the need for thorough toxicological evaluations.
Regulatory Status
The compound is listed under various regulatory frameworks due to its applications in food contact materials and polymers. It is essential for manufacturers to comply with guidelines set forth by organizations such as the FDA and ECHA regarding its use.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] relevant to its role as a polymer stabilizer?
Answer: The compound is a crystalline powder with a melting point of approximately 165°C. It is practically insoluble in water and petroleum ether but highly soluble in acetone and methanol . These properties make it suitable for integration into polymer matrices during melt-processing or solvent-based coating applications.
Property | Value | Test Method | Relevance |
---|---|---|---|
Melting Point | ~165°C | Standard DSC | Determines thermal stability during polymer processing. |
Solubility (Acetone) | Very soluble | USP <911> | Facilitates formulation in solvent-based coatings or additives. |
Solubility (Water) | Practically insoluble | OECD 105 | Limits environmental leaching in aqueous systems. |
Q. How is the purity of Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] assessed in research settings?
Answer: High-performance liquid chromatography (HPLC) is the primary method for purity analysis. According to pharmacopeial standards, the sum of all impurity peaks (excluding the principal peak and solvent) must not exceed 2.5% of the principal peak area . Researchers should use a C18 column with UV detection (λ = 280 nm) and a methanol-water gradient elution system to achieve baseline separation of degradation products.
Q. What are the established protocols for handling Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] in laboratory settings?
Answer: While older safety data sheets (SDS) indicate no hazard labeling under CLP regulations , recent consultations propose harmonized classifications:
- H360D : Suspected of damaging the unborn child.
- H362 : May cause harm to breast-fed children .
Researchers must use fume hoods, wear nitrile gloves, and avoid inhalation of powder. Waste should be treated as hazardous and incinerated under controlled conditions.
Advanced Research Questions
Q. How does the molecular structure of Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] influence its antioxidant mechanism in polymers?
Answer: The compound’s structure features two sterically hindered phenolic groups linked by a flexible ethylene glycol chain. The tert-butyl groups at the 3-position of the phenol rings prevent oxidative degradation by scavenging free radicals via hydrogen donation, while the ethylene bridge enhances thermal stability and compatibility with hydrophobic polymers like polyethylene and polypropylene . Advanced studies should employ electron paramagnetic resonance (EPR) to quantify radical scavenging efficiency under varying temperatures.
Q. What analytical techniques are recommended for detecting degradation products of Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] in environmental matrices?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for identifying degradation byproducts such as quinone methides or dimerized species. For environmental samples (e.g., soil or water), solid-phase extraction (SPE) with C18 cartridges and a methanol eluent achieves >90% recovery rates. Researchers should monitor for fragments at m/z 531 (demethylated parent ion) and m/z 265 (cleavage of the ethylene bridge) .
Q. How do regulatory frameworks impact the use of Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] in food-contact polymers?
Answer: The European Commission restricts its migration limit to 6 mg/kg in food-contact materials (Commission Directive 2008/39/EC) . To comply, researchers must:
Conduct migration tests using food simulants (e.g., 10% ethanol for aqueous foods).
Validate detection limits to 0.01 mg/kg via HPLC with fluorescence detection.
Assess long-term stability under UV exposure using accelerated aging protocols (ISO 4892-3).
Q. Data Contradictions and Resolutions
- Safety Classification : Early industrial SDS claimed no hazard labeling , but recent ECHA consultations propose reproductive toxicity (H360D/H362) . Resolution : Always reference the latest regulatory updates and consult institutional safety committees before use.
- Environmental Fate : While the compound is insoluble in water , its presence in wastewater from polymer production necessitates advanced oxidation processes (AOPs) for degradation .
Q. Methodological Recommendations
Properties
IUPAC Name |
2-[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoyloxy]ethyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H66O8/c1-45(2,3)35-25-31(15-19-39(35)51)49(13,32-16-20-40(52)36(26-32)46(4,5)6)29-43(55)57-23-24-58-44(56)30-50(14,33-17-21-41(53)37(27-33)47(7,8)9)34-18-22-42(54)38(28-34)48(10,11)12/h15-22,25-28,51-54H,23-24,29-30H2,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXNCPELQZFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OCCOC(=O)CC(C)(C2=CC(=C(C=C2)O)C(C)(C)C)C3=CC(=C(C=C3)O)C(C)(C)C)C4=CC(=C(C=C4)O)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H66O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052006 | |
Record name | 2-{[3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoyl]oxy}ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)-3-(3-tert-butyl-4-hydroxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-.beta.-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-.beta.-methyl-, 1,1'-(1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32509-66-3 | |
Record name | Ethylene glycol bis[3,3-bis(3′-tert-butyl-4′-hydroxyphenyl)butyrate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32509-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 3,3-bis(3-tert-butyl-4- hydroxyphenyl)ethylene ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032509663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-.beta.-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-.beta.-methyl-, 1,1'-(1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-{[3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoyl]oxy}ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)-3-(3-tert-butyl-4-hydroxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYRIC ACID, 3,3-BIS(3-TERT-BUTYL-4- HYDROXYPHENYL)ETHYLENE ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IRE6XVP1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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